Chemical and Pharmacological Profiling of 3-(2H-indazol-3-ylformamido)propanoic acid: A Technical Guide
Chemical and Pharmacological Profiling of 3-(2H-indazol-3-ylformamido)propanoic acid: A Technical Guide
Executive Summary
The compound 3-(2H-indazol-3-ylformamido)propanoic acid is a specialized heterocyclic derivative that bridges the structural domains of indazole-based scaffolds and amino acid conjugates. In contemporary pharmacological research, indazole derivatives are heavily scrutinized for their interactions with Transient Receptor Potential (TRP) channels[1]. Specifically, this compound has been identified as a potent and selective activator of the human TRPA1 ion channel. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic pathways, and the self-validating experimental protocols required for its synthesis and biological evaluation.
Structural Identity and Physicochemical Properties
The molecular architecture of 3-(2H-indazol-3-ylformamido)propanoic acid consists of three critical functional domains:
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The Indazole Core: Provides essential lipophilicity and acts as a rigid anchor within the hydrophobic pockets of target proteins.
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The Carboxamide Linker: Confers structural rigidity and directional hydrogen-bonding capabilities, which are critical for target receptor affinity.
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The Propanoic Acid Moiety (β-alanine derivative): Ensures the molecule maintains adequate aqueous solubility at physiological pH (pH 7.4) via deprotonation of the carboxylic acid.
The Environmental Protection Agency (EPA) and other chemical databases also recognize this compound under the systematic synonym N-(2H-Indazol-3-ylcarbonyl)-β-alanine [2].
Quantitative Data Summary
| Property | Value |
| Systematic Name | 3-(2H-indazol-3-ylformamido)propanoic acid |
| Common Synonyms | N-(2H-Indazol-3-ylcarbonyl)-β-alanine; N-(2-carboxyethyl)-1H-indazole-3-carboxamide |
| CAS Registry Number | 1019110-35-0[3] |
| Molecular Formula | C11H11N3O3[3] |
| Molecular Weight | 233.22 g/mol [3] |
| Hydrogen Bond Donors | 3 (Indazole N-H, Amide N-H, Carboxylic O-H) |
| Hydrogen Bond Acceptors | 4 (Carbonyl O x2, Hydroxyl O, Indazole N) |
| Predicted pKa (Acidic) | ~4.0 - 4.5 (Carboxylic acid deprotonation) |
Pharmacological Profile: TRPA1 Activation
The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel predominantly expressed in sensory neurons. It acts as a primary sensor for environmental irritants, cold temperatures, and endogenous inflammatory mediators. While many indazole derivatives have been developed as TRPA1 antagonists to treat inflammatory pain[1], 3-(2H-indazol-3-ylformamido)propanoic acid exhibits the inverse pharmacological behavior: it is a potent activator (agonist) of the human TRPA1 channel.
Upon binding to the channel, the compound induces a conformational change that opens the pore, allowing an influx of calcium (Ca²⁺) and sodium (Na⁺) ions. This ion accumulation depolarizes the cell membrane, ultimately triggering an action potential that propagates sensory nerve firing.
Diagram 1: Mechanistic pathway of TRPA1 ion channel activation by the indazole derivative.
Experimental Methodologies: Synthesis and Validation
To ensure scientific integrity, the following protocols are designed as self-validating systems. The synthesis utilizes selective protection/deprotection to guarantee structural fidelity, while the biological assay employs specific antagonists to prove receptor causality.
Diagram 2: End-to-end experimental workflow for chemical synthesis and in vitro validation.
De Novo Chemical Synthesis
Objective: Synthesize 3-(2H-indazol-3-ylformamido)propanoic acid with >98% purity for biological screening.
Step-by-Step Protocol:
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Activation: Dissolve 1.0 equivalent of 1H-indazole-3-carboxylic acid in anhydrous N,N-Dimethylformamide (DMF). Add 1.2 equivalents of HATU and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).
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Causality: HATU is selected over standard EDC/HOBt because it rapidly forms a highly reactive active ester, minimizing side reactions. DIPEA is utilized as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the active ester.
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Coupling: Add 1.1 equivalents of β-alanine tert-butyl ester hydrochloride to the mixture. Stir at room temperature for 4 hours under a nitrogen atmosphere.
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Causality: Using the tert-butyl ester of β-alanine (rather than the free acid) prevents self-polymerization and ensures strictly directional amide bond formation.
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Intermediate Isolation: Quench the reaction with water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under vacuum.
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Deprotection: Dissolve the crude intermediate in a 1:1 (v/v) mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM). Stir for 2 hours at room temperature.
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Causality: TFA selectively cleaves the tert-butyl ester group to reveal the free propanoic acid moiety. The newly formed amide bond remains entirely stable under these acidic conditions.
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Purification & Validation: Evaporate the solvent and purify the residue via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Validate the final product via LC-MS (Expected [M+H]⁺ m/z ≈ 234.2).
In Vitro Pharmacological Validation (Calcium Imaging)
Objective: Quantify the TRPA1 activation potency (EC₅₀) and validate target selectivity.
Step-by-Step Protocol:
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Cell Preparation: Seed HEK293 cells stably transfected with human TRPA1 into 384-well black, clear-bottom microplates. Incubate overnight at 37°C in 5% CO₂.
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Dye Loading: Wash the cells with assay buffer (HBSS containing 20 mM HEPES). Incubate the cells with 2 µM Fluo-4 AM and 2.5 mM probenecid for 45 minutes at 37°C.
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Causality: Fluo-4 AM is a cell-permeable dye that exhibits massive fluorescence enhancement upon binding intracellular Ca²⁺. Intracellular esterases cleave the AM ester, trapping the active dye inside the cell. Probenecid is strictly required to inhibit organic anion transporters, preventing the cells from prematurely pumping the dye out.
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Compound Preparation: Prepare a 10-point serial dilution of 3-(2H-indazol-3-ylformamido)propanoic acid in assay buffer (concentrations ranging from 10 µM down to 0.1 nM).
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Kinetic Measurement: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds. Inject the compound dilutions automatically, and record the fluorescence kinetic response (Ex 488 nm / Em 525 nm) for 3 minutes.
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Self-Validating Controls:
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Positive Control: Use Allyl isothiocyanate (AITC) to confirm general channel functionality.
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Selectivity Validation: Pre-incubate a parallel set of wells with 1 µM A-967079 (a highly selective TRPA1 antagonist) for 15 minutes prior to agonist injection.
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Causality: If the calcium influx induced by 3-(2H-indazol-3-ylformamido)propanoic acid is completely abolished by A-967079, it irrefutably proves that the observed signal is mediated strictly through the TRPA1 channel, ruling out off-target membrane disruption or non-specific TRP channel activation.
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References
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Environmental Protection Agency (EPA). "N-(2H-Indazol-3-ylcarbonyl)-β-alanine". CompTox Chemicals Dashboard. URL:[Link]
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Journal of Medicinal Chemistry. "Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists". ACS Publications. URL:[Link]
